7-hydroxy-N-(3-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
説明
特性
IUPAC Name |
7-hydroxy-N-[2-(3-methoxyphenyl)ethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-10-9-25-17-19-15(22)13(16(23)20(10)17)14(21)18-7-6-11-4-3-5-12(8-11)24-2/h3-5,8-9,22H,6-7H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBHSDLVRZVBDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCCC3=CC(=CC=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
7-hydroxy-N-(3-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound is characterized by its unique structural features, including a fused thiazole and pyrimidine ring, which are commonly associated with various biological activities. Recent research has highlighted its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
The molecular formula of the compound is with a molecular weight of 359.4 g/mol. The compound features a hydroxyl group and a methoxyphenethyl side chain, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₃O₄S |
| Molecular Weight | 359.4 g/mol |
| CAS Number | 898412-45-8 |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. The mechanism of action is primarily through the inhibition of microbial growth by targeting specific enzymes involved in cell wall synthesis or metabolic pathways. In vitro studies have shown that 7-hydroxy-N-(3-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide demonstrates potent activity against various bacterial strains.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It modulates inflammatory mediators such as cytokines and chemokines, which are crucial in the immune response. The inhibition of these mediators suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Thiazolo[3,2-a]pyrimidine derivatives have shown promising results in anticancer research. Studies have demonstrated that 7-hydroxy-N-(3-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits cytotoxic effects against several cancer cell lines, including HeLa and MCF-7 cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives on HeLa cells. The results indicated that the compound significantly reduced cell viability compared to control groups, with an IC50 value indicating high potency against cancer cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited bacterial growth effectively at low concentrations, showcasing its potential as an antimicrobial agent .
The biological activity of 7-hydroxy-N-(3-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is attributed to:
- Enzyme Inhibition : Targeting specific enzymes involved in inflammation and microbial metabolism.
- Modulation of Signaling Pathways : Interfering with pathways regulating immune responses and cell survival.
類似化合物との比較
Structural and Functional Comparisons with Analogues
Core Modifications: Thiazolo[3,2-a]pyrimidine Derivatives
Substituent Variations at Position 5
- Target Compound : Lacks a substituent at position 5, leaving the phenyl group unmodified.
Substituent Variations at Position 6
- Target Compound : Features an N-(3-methoxyphenethyl) carboxamide group, combining aromaticity and ether functionality for balanced lipophilicity and hydrogen bonding.
- N-Phenylcarboxamide Analogues (): 5-(4-Methoxyphenyl)-7-methyl-N-phenyl variant (): The simpler phenyl group (vs. phenethyl in the target) reduces steric hindrance but may decrease membrane permeability .
Substituent Variations at Position 7
Conformational and Crystallographic Differences
- Target Compound: No crystallographic data is provided, but analogous structures (e.g., –11) reveal that the thiazolo[3,2-a]pyrimidine core adopts a puckered conformation. For example, ethyl 7-methyl-3-oxo-5-phenyl derivatives exhibit a flattened boat conformation with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings .
- 5-(4-Bromophenyl) Derivative (): Bromine’s polarizability may strengthen π-halogen interactions in crystal packing, improving structural rigidity .
Pharmacological Implications
While biological data for the target compound is unavailable, structural comparisons suggest:
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step reactions. For example, a precursor thiazolopyrimidine core is functionalized via condensation with substituted amines or aldehydes under acidic conditions (e.g., acetic acid) and heating (60–80°C) . Key reagents include oxidizing agents (e.g., KMnO₄) for hydroxylation and coupling agents (e.g., EDCI/HOBt) for carboxamide formation. Solvent choice (DMF, toluene) and temperature control are critical to avoid side reactions like over-oxidation .
Q. How can the compound’s structure be confirmed experimentally?
Single-crystal X-ray diffraction is the gold standard for structural elucidation, resolving bond angles, torsion, and stereochemistry . Complementary techniques include:
- NMR : Assign peaks for the methoxyphenethyl group (δ 3.7–3.8 ppm for OCH₃) and thiazole protons (δ 6.5–7.5 ppm) .
- HRMS : Validate molecular weight (C₁₇H₁₇N₃O₄S; [M+H]⁺ = 360.1012) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Standard assays include:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anti-inflammatory : COX-1/2 inhibition assays (IC₅₀ comparison with indomethacin) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?
SAR studies on analogs reveal:
- Methoxy vs. chloro substituents : Methoxy groups enhance solubility but reduce COX-2 selectivity compared to chloro derivatives .
- Phenethyl vs. benzylidene chains : Phenethyl improves pharmacokinetic profiles by reducing metabolic degradation . Computational docking (AutoDock Vina) can predict binding affinities to targets like EGFR or PKC .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies may arise from:
- Purity : HPLC analysis (e.g., C18 column, 95% purity threshold) ensures compound integrity .
- Assay conditions : Standardize protocols (e.g., serum concentration in cell cultures) to minimize variability .
- Metabolite interference : LC-MS/MS identifies active metabolites that may contribute to observed effects .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) enhances membrane permeability .
- Nanocarriers : Encapsulation in PLGA nanoparticles improves aqueous solubility and sustained release .
Methodological Considerations
Q. How to analyze the compound’s stability under varying pH and temperature?
- Forced degradation studies : Incubate at pH 1–13 (37°C, 24 hrs) and monitor degradation via UPLC. The hydroxy group at C7 is prone to oxidation under alkaline conditions .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td > 200°C typical for thiazolo-pyrimidines) .
Q. What computational methods validate mechanistic hypotheses?
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with COX-2) over 100 ns to assess binding stability .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites for electrophilic attacks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
